molecular formula C13H19N3O4 B12177113 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B12177113
M. Wt: 281.31 g/mol
InChI Key: MXVHXPWYXLJHPG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of a spirocyclic ketone with morpholine and subsequent functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one include:

These comparisons highlight the unique spirocyclic structure and functional group arrangement of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique biological profile. The presence of the morpholine group is significant for its interaction with biological targets.

Property Value
Molecular FormulaC₁₃H₁₈N₄O₃
Molecular Weight270.31 g/mol
LogP1.5
SolubilitySoluble in DMSO

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Specific Enzymes : The compound has been shown to inhibit certain kinases which are crucial in cancer cell proliferation.
  • Modulation of Signaling Pathways : It interacts with pathways involved in cell survival and apoptosis, potentially leading to increased cancer cell death.
  • Binding Affinity : Studies suggest a high binding affinity for various receptors, which may enhance its therapeutic efficacy.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer, lung cancer) demonstrated significant cytotoxicity with IC50 values ranging from 50 to 200 µM.
Cell Line IC50 (µM)
MCF-7 (Breast)75
A549 (Lung)150
HeLa (Cervical)100

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

  • Neuroprotection in Animal Models : Animal studies have shown that the compound can reduce neuronal damage in models of neurodegeneration, suggesting a role in protecting against diseases like Alzheimer’s.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, the compound significantly reduced markers of apoptosis and inflammation, indicating its potential as a neuroprotective agent.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H19N3O4/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19)

InChI Key

MXVHXPWYXLJHPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3

Origin of Product

United States

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